4-Hydrazinylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

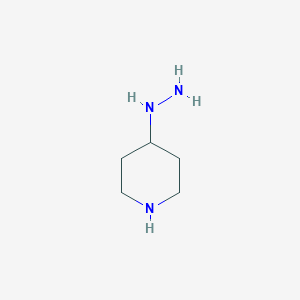

4-Hydrazinylpiperidine is an organic compound with the molecular formula C5H13N3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The hydrazinyl group attached to the piperidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpiperidine typically involves the reaction of piperidine with hydrazine. One common method is the reductive amination of 4-piperidone with hydrazine hydrate under acidic conditions. This reaction can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpiperidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various nitrogen-containing heterocycles.

Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and organometallic reagents are often employed for substitution reactions.

Major Products: The major products formed from these reactions include substituted piperidines, piperazine derivatives, and various nitrogen-containing heterocycles .

Scientific Research Applications

4-Hydrazinylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinylpiperidine involves its interaction with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

1-Benzyl-4-hydrazinylpiperidine: This compound has a benzyl group attached to the piperidine ring, which can influence its chemical reactivity and biological activity.

4-Hydroxypiperidine: The hydroxyl group in this compound makes it more hydrophilic and can affect its solubility and reactivity.

Uniqueness: 4-Hydrazinylpiperidine is unique due to its hydrazinyl group, which provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Hydrazinylpiperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure

This compound, with the chemical formula C5H13N3 and a CID of 22311318, features a piperidine ring substituted with a hydrazine moiety. This structural configuration is crucial for its biological interactions.

Biological Activities

Research has demonstrated various biological activities associated with this compound. Notably, it has shown promise as an inhibitor against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported an in vitro inhibitory concentration (pIC50) of 6.4, indicating significant potency with a selectivity index of over 100 compared to human MRC-5 cells .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the hydrazine and piperidine components can significantly affect biological activity. For instance:

- Substituents : The introduction of various substituents on the piperidine nitrogen has been explored. More apolar compounds generally exhibited better activity than those with lower cLogP values .

- Potency Variations : Compounds with bulky substituents on the piperidine linker showed increased activity, while more polar substituents typically led to decreased potency .

Data Table: Biological Activity Summary

| Compound | Activity | pIC50 | Selectivity Index |

|---|---|---|---|

| This compound | T. cruzi Inhibitor | 6.4 | >100 |

| NPD-0227 | T. cruzi Inhibitor | 6.4 | >100 |

| Compound with bulky substituent | T. cruzi Inhibitor | 5.9 | 25 |

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in treating parasitic infections:

- Inhibitory Studies : A recent study focused on synthesizing derivatives of this compound and assessing their inhibitory effects on T. cruzi. The findings indicated that certain modifications could enhance selectivity and potency, making them promising candidates for drug development .

- Pharmacokinetics and ADME : Research also examined the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are critical for evaluating their potential as therapeutic agents .

Properties

IUPAC Name |

piperidin-4-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-8-5-1-3-7-4-2-5/h5,7-8H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCDMVZNXNVVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.